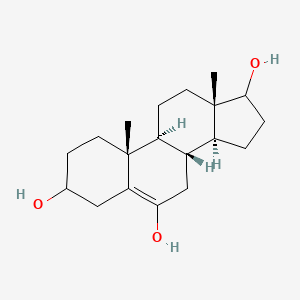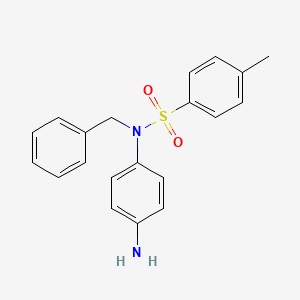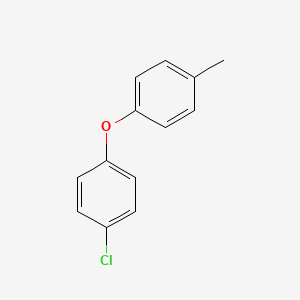
Barbituric acid, 5,5-dibenzyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dibenzylbarbituric acid: is a derivative of barbituric acid, characterized by the substitution of two benzyl groups at the 5th position of the pyrimidine ring. This compound is part of the barbiturate family, which is known for its central nervous system depressant properties. Barbiturates have historically been used as sedatives, hypnotics, and anticonvulsants, although their use has declined due to the development of safer alternatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibenzylbarbituric acid typically involves the condensation of barbituric acid with benzyl halides under basic conditions. One common method is the reaction of barbituric acid with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of 5,5-Dibenzylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize the formation of by-products.
化学反応の分析
Types of Reactions: 5,5-Dibenzylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Benzyl carboxylic acids.
Reduction: Hydroxyl derivatives of 5,5-Dibenzylbarbituric acid.
Substitution: Various substituted barbituric acid derivatives depending on the nucleophile used.
科学的研究の応用
5,5-Dibenzylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant, although its use is limited due to the availability of safer alternatives.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of 5,5-Dibenzylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
類似化合物との比較
5,5-Diethylbarbituric acid: Known for its use as a hypnotic.
5,5-Dimethylbarbituric acid: Another barbiturate with sedative properties.
5,5-Dibromobarbituric acid: Studied for its unique hydrogen bonding structures.
Comparison: 5,5-Dibenzylbarbituric acid is unique due to the presence of benzyl groups, which influence its chemical reactivity and biological activity. Compared to 5,5-Diethylbarbituric acid and 5,5-Dimethylbarbituric acid, the benzyl groups provide steric hindrance, affecting the compound’s interaction with biological targets. Additionally, the benzyl groups can participate in π-π interactions, which can further modulate the compound’s properties.
特性
CAS番号 |
26371-47-1 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
5,5-dibenzyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O3/c21-15-18(16(22)20-17(23)19-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23) |
InChIキー |
SLCFHAGEVYERLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)


![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)






